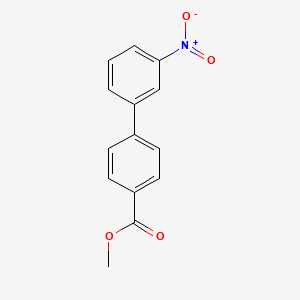

Methyl 4-(3-nitrophenyl)benzoate

カタログ番号 B1333986

CAS番号:

89900-93-6

分子量: 257.24 g/mol

InChIキー: PMHCOLXQSXMKJJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

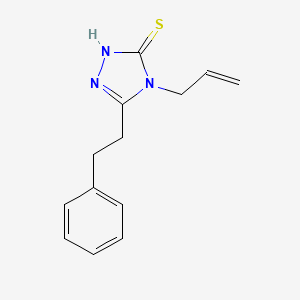

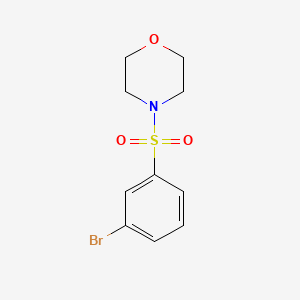

The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrophenyl benzoate esters was synthesized by converting variously substituted organic acids into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and 5-substituted-1,3,4-oxadiazole-2-thioesters .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the hydrolysis of para-substituted nitrophenyl benzoate esters was investigated using the Hammett linear free-energy relationship .科学的研究の応用

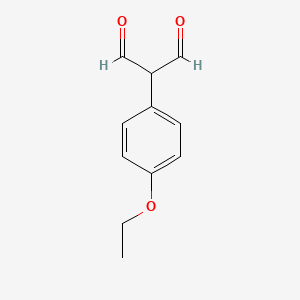

Structural Analysis and Hydrogen Bonding

- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets via hydrogen bonding, featuring N-H...N, N-H...O, and C-H...O bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, with a polarized molecular-electronic structure, links molecules into chains of edge-fused rings through hydrogen bonds, exemplifying the compound's versatility in forming distinct molecular architectures (Portilla et al., 2007).

Reaction Kinetics and Mechanism

- The study on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates reveals that the o-methyl group in the benzoyl moiety affects the reaction rate without altering the mechanism. This indicates the specificity of methyl 4-(3-nitrophenyl)benzoate in reaction kinetics, useful for understanding and designing precise chemical reactions (Um et al., 2005).

Biodegradation and Environmental Impact

- Ralstonia sp. SJ98 can biodegrade 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This process involves the formation of catechol as an intermediate, showcasing the potential of microbes in the bioremediation of environmental contaminants related to methyl 4-(3-nitrophenyl)benzoate derivatives (Bhushan et al., 2000).

Catalysis and Chemical Reactions

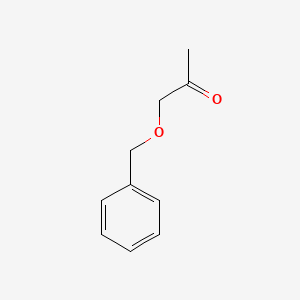

- The study of catalytic nanoreactors for ester hydrolysis involves 4-nitrophenyl benzoate, related to methyl 4-(3-nitrophenyl)benzoate, focusing on the influence of ionene's side chain length on forming globular hydrophobic microdomains and the ionene's reactivity in catalytic processes (Berlamino et al., 2010).

- 4-Nitrophenyl benzoate's hydrolysis in surfactant solutions indicates how local concentration, electrostatic effects, and the micropolar effect of micelles and premicelles catalyze or inhibit the hydrolysis, shedding light on the behavior of methyl 4-(3-nitrophenyl)benzoate in different microenvironments (Dong, 2010).

Safety and Hazards

特性

IUPAC Name |

methyl 4-(3-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372983 | |

| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitrophenyl)benzoate | |

CAS RN |

89900-93-6 | |

| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a stirred mixture of methyl 4-bromobenzoate (1.00 g) and 3-nitrophenylboronic acid (800 mg) in dioxane (20 mL) was added tetrakis(triphenylphosphine)palladium(0) (165 mg) and solid sodium carbonate (710 mg). The mixture was heated at 85° C. overnight, cooled to room temperature and partitioned between dichloromethane (100 mL) and 2 M aqueous sodium carbonate (50 mL) containing concentrated ammonium hydroxide (5 mL). The aqueous layer was further extracted twice with dichioromethane. The combined organic layers were washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was absorbed onto silica and chromatographed on silica gel eluting with 6:94 ethyl acetate in hexane to provide the title compound (198 mg) as a white solid

Name

Synthesis routes and methods II

Procedure details

In 60 ml of toluene was dissolved 6.4 g of 4-bromophenylacetic acid. To the solution were added 1.04 g of tetrakistriphenylphosphine palladium and 30 ml of 2M sodium carbonate aqueous solution. To the mixture was added the solution of 5.0 g 3-nitrophenylboric acid in 15 ml of methanol under a stream of nitrogen, followed by stirring at 80° C. for 11 hours. The reacton mixture was diluted with chloroform and filtered by Celite. The organic layer was separated and washed with 2M sodium carbonate aqueous solution and dried over anhydrous magnesium sulfate. After removing the solvent, the residue was dissolved in methanol under heating. The mixture was treated with active carbon and cooled to precipitate crystals. The crystals were collected by filtration and dried over anhydrous magnesium sulfate to yield 3.8 g of the titled compound.

[Compound]

Name

tetrakistriphenylphosphine palladium

Quantity

1.04 g

Type

reactant

Reaction Step One

Name

3-nitrophenylboric acid

Quantity

5 g

Type

reactant

Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)